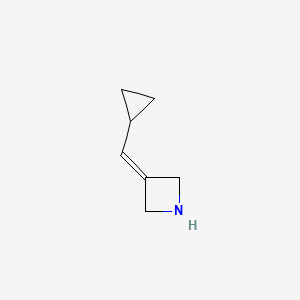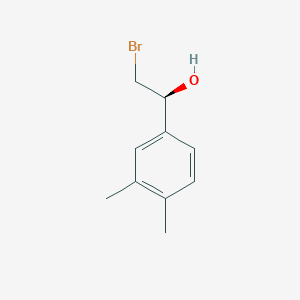
4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-7-fluoro-3,6-dimethylquinoline with an amine source in the presence of a catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, which are crucial for pharmaceutical applications .
化学反应分析
Types of Reactions
4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
科学研究应用
4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, including antimalarial and anticancer drugs.
Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding, contributing to the understanding of biological pathways.
Industrial Applications: It is used in the development of agrochemicals and dyes due to its stability and reactivity.
作用机制
The mechanism of action of 4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and derivative used .
相似化合物的比较
Similar Compounds
4-Chloro-7-fluoroquinoline: Lacks the dimethyl and amine groups, resulting in different reactivity and biological activity.
7-Fluoro-3,6-dimethylquinoline: Lacks the chlorine and amine groups, affecting its chemical properties and applications.
Uniqueness
4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in medicinal chemistry and other research fields .
属性
分子式 |
C11H10ClFN2 |
|---|---|
分子量 |
224.66 g/mol |
IUPAC 名称 |
4-chloro-7-fluoro-3,6-dimethylquinolin-8-amine |
InChI |
InChI=1S/C11H10ClFN2/c1-5-3-7-8(12)6(2)4-15-11(7)10(14)9(5)13/h3-4H,14H2,1-2H3 |
InChI 键 |
JLYRUCGYVBJXJC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=CN=C2C(=C1F)N)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


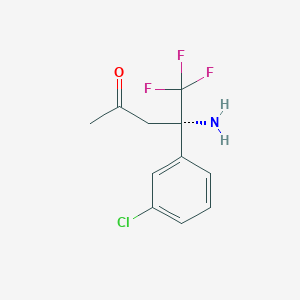
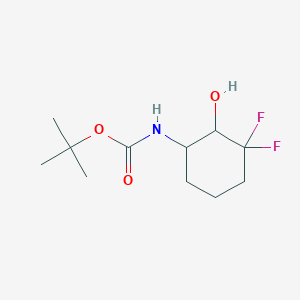

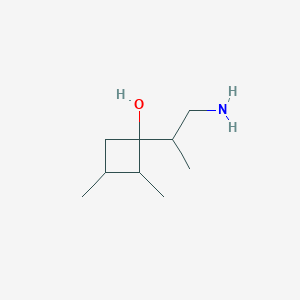

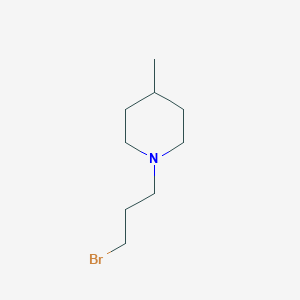

![2-(propan-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13180885.png)
![2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid](/img/structure/B13180886.png)
![8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13180891.png)
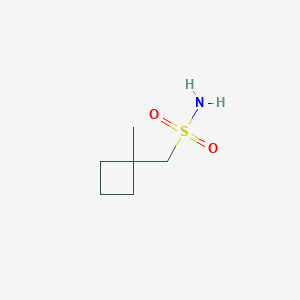
![tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13180898.png)
